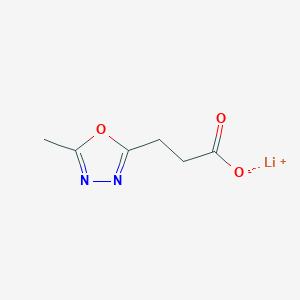![molecular formula C20H25N3O4S B2774174 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide CAS No. 1251591-68-0](/img/structure/B2774174.png)
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with a spirocyclic structure . It’s worth noting that compounds with a 1,4-dioxa-8-azaspiro[4.5]decane structure have been studied for their potential in the treatment of tuberculosis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of a spirocyclic structure. This structure involves a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a spiro[4.5]decane structure (a nine-membered ring with one quaternary carbon atom connected to two other rings) .Scientific Research Applications
Synthesis and Structural Analysis
The compound is part of a broader category of compounds that have been synthesized and structurally analyzed for various applications. For example, compounds with a similar structure have been synthesized using the Mannich reaction, which shows growth-regulating activity. The structure of these compounds has been confirmed through NMR spectroscopy, indicating their potential for further biological and chemical applications (Sharifkanov et al., 2001).
Chemical Reactions and Regioselectivity
Research into the chemical reactions and regioselectivity of similar compounds has revealed that acylation processes can produce various derivatives, depending on the base and acyl chloride used. Such studies provide insights into the synthesis of novel compounds with potential applications in medicinal chemistry and drug design (Koszytkowska-Stawińska et al., 2004).
Enantioselective Synthesis and Medicinal Chemistry
The enantioselective synthesis of bicyclic β-lactones via nucleophile-catalyzed aldol-lactonization demonstrates the versatility of compounds with a 1,4-dioxaspiro[4.5]dec structure in synthesizing activated aldol products. This process is vital for creating compounds with potential pharmacological applications, showcasing the importance of such chemical structures in medicinal chemistry (Nguyen et al., 2012).
Synthesis of Heterocyclic Compounds
Compounds with the 1,4-dioxaspiro[4.5]dec structure have been used to synthesize various heterocyclic compounds with potential applications in drug discovery. For example, novel syntheses have led to the creation of compounds showing significant antimicrobial activity, highlighting the utility of these structures in developing new therapeutics (Singh et al., 2021).
Anticancer and Antidiabetic Applications
Research into spirothiazolidines analogs has demonstrated the potential of compounds with 1,4-dioxaspiro[4.5]dec structures in anticancer and antidiabetic applications. This research underscores the compound's versatility and potential as a scaffold for developing novel therapeutic agents (Flefel et al., 2019).
Mechanism of Action
While the mechanism of action for this specific compound isn’t available, compounds with a similar 1,4-dioxa-8-azaspiro[4.5]decane structure have been studied for their potential in treating tuberculosis. They work by blocking the action of an enzyme called DprE1 that the tuberculosis bacteria use to make an important component of their cell wall. By blocking its action, the medicine is expected to kill the bacteria or prevent them from growing and multiplying .
properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-16-5-7-17(8-6-16)22-28(24,25)18-4-3-11-21-19(18)23-12-9-20(10-13-23)26-14-15-27-20/h3-8,11,22H,2,9-10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTNFMCXUGRAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2774096.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2774104.png)



![6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2774110.png)
![6-((2,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2774111.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B2774113.png)
